2-Hydroxyethyl chloroacetate
Description
Significance and Role in Organic Synthesis and Material Science
The primary significance of 2-hydroxyethyl chloroacetate (B1199739) lies in its dual functionality. The chloroacetate group contains a reactive carbon-chlorine bond, making it an excellent electrophile for nucleophilic substitution reactions. ontosight.ai This allows for the attachment of the chloroacetate unit to various substrates. Simultaneously, the terminal hydroxyl group provides a site for further derivatization, such as esterification or etherification.
In Organic Synthesis: 2-Hydroxyethyl chloroacetate functions as a key intermediate in the construction of more complex molecules, including those with potential pharmaceutical applications. ontosight.ai The chloroacetate portion can be used to introduce an ester-linked side chain, while the hydroxyl group can be modified or used as a handle for attachment to other molecular scaffolds. This reactivity is analogous to other chloroacetate esters, which are widely used as intermediates for producing pharmaceuticals and agrochemicals. ontosight.ai
In Material Science: A major area of application for this compound is in the functionalization of polymers. Researchers have successfully used it to modify polymers like poly(2-hydroxyethyl methacrylate) (PHEMA). researchgate.net In these applications, the hydroxyl group on the polymer backbone reacts to form a chloroacetate ester. This newly introduced reactive site can then be used to graft other molecules onto the polymer. For instance, salicylic (B10762653) acid has been attached to chloroacetate-functionalized PHEMA to create a polymer-drug conjugate for controlled release applications. researchgate.net This ability to create tailored, functional materials highlights the compound's importance in developing advanced polymers for biomedical and other technological fields. researchgate.netrsc.org Vinyl chloroacetate, a related monomer, is also used in polymer synthesis, demonstrating the utility of the chloroacetate group in creating functional polymers through methods like RAFT polymerization. mdpi.com
Historical Context of Chloroacetate Ester Chemistry
The chemistry of this compound is built upon the foundational discoveries related to its parent acid, chloroacetic acid. The journey began in the mid-19th century when French chemist Félix LeBlanc first prepared an impure form of chloroacetic acid in 1843 by chlorinating acetic acid in sunlight. wikipedia.org A more refined, pure form was isolated in 1857 by German chemist Reinhold Hoffmann, who refluxed glacial acetic acid with chlorine and sunlight. wikipedia.org In the same year, French chemist Charles Adolphe Wurtz also synthesized it by hydrolyzing chloroacetyl chloride.
The industrial production of chloroacetic acid was later established through two primary routes: the hydrolysis of 1,1,2-trichloroethylene and the direct chlorination of acetic acid, with the latter becoming the predominant method. chemcess.com
The synthesis of esters from chloroacetic acid, forming the class of chloroacetate esters, was significantly advanced by the development of general esterification methods. The Fischer-Speier esterification, described in 1895, provided a reliable method for reacting carboxylic acids with alcohols in the presence of an acid catalyst. This reaction became a cornerstone for producing a wide variety of esters, including chloroacetates, and propelled their use in industrial and academic research throughout the 20th century. smolecule.com The ability to create esters like this compound stems directly from this long history of research into the reactions of chloroacetic acid and the development of robust esterification techniques.
Scope and Research Objectives for this compound
Current research on this compound is primarily focused on leveraging its unique bifunctional nature to design and synthesize novel functional materials and complex molecules. The overarching goal is to exploit the distinct reactivity of its hydroxyl and chloroacetate groups for targeted chemical transformations.
Key Research Objectives:
Development of Functional Polymers: A significant research thrust is the use of this compound and related compounds to create polymers with tailored properties. This includes the synthesis of biocompatible and degradable polymers for biomedical applications, such as drug delivery systems and tissue engineering scaffolds. researchgate.netresearchgate.net By incorporating the chloroacetate group, polymers can be activated for subsequent modification, allowing for the attachment of bioactive molecules. researchgate.net
Synthesis of Novel Heterocyclic Compounds: The compound serves as a starting material or intermediate in the synthesis of new heterocyclic molecules. For example, related chloroacetate esters are used to synthesize pyrazolo[4,3-g]pteridines, which are evaluated for potential biological activities.
Advanced Drug Delivery Systems: Researchers are exploring how to use this molecule to create sophisticated drug delivery vehicles. By functionalizing biocompatible polymers like PHEMA with chloroacetate groups, systems can be designed to release therapeutic agents in a controlled manner, which can depend on factors like the pH of the surrounding medium. researchgate.net
Creation of Soft Functional Materials: The compound is a building block for soft materials like gels and elastomers. rsc.org These materials are being investigated for applications in flexible electronics, smart textiles, and sensing devices due to their unique mechanical and chemical properties.
The research aims to expand the library of available functional materials and to provide new synthetic pathways for molecules with potential utility in medicine and technology. mdpi.com
Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 35280-53-6 | chemicalbook.comnih.govncats.io |
| Molecular Formula | C₄H₇ClO₃ | chemicalbook.comnih.gov |
| Molecular Weight | 138.55 g/mol | nih.govncats.io |
| Boiling Point | 184.89°C (estimate) | chemicalbook.com |
| Density | 1.324 g/cm³ (estimate) | chemicalbook.com |
| Refractive Index | 1.4609 (estimate) | chemicalbook.com |
| Synonyms | Acetic acid, 2-chloro-, 2-hydroxyethyl ester; 2-Hydroxyethyl 2-chloroacetate | nih.govncats.io |
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxyethyl 2-chloroacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO3/c5-3-4(7)8-2-1-6/h6H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHXSFLHDUCNCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(=O)CCl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50188766 | |
| Record name | 2-Hydroxyethyl chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.55 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35280-53-6 | |
| Record name | Acetic acid, 2-chloro-, 2-hydroxyethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35280-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxyethyl chloroacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035280536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxyethyl chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxyethyl chloroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.699 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-HYDROXYETHYL CHLOROACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76TE3V6KV3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 2 Hydroxyethyl Chloroacetate
Direct Esterification Routes
Direct esterification involves the reaction between chloroacetic acid and ethylene (B1197577) glycol, typically with the removal of water to drive the reaction equilibrium towards the product side. This approach is favored for its atom economy and straightforward procedure. The reaction is reversible and requires a catalyst to proceed at a practical rate.
Acid-Catalyzed Esterification Processes
The most traditional method for synthesizing 2-Hydroxyethyl chloroacetate (B1199739) is through Fischer-Speier esterification. This process utilizes a strong acid catalyst to protonate the carbonyl oxygen of chloroacetic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by ethylene glycol.
Commonly employed catalysts include strong mineral acids such as sulfuric acid and p-toluenesulfonic acid. The reaction is typically conducted under reflux conditions, and the water formed as a byproduct is continuously removed to shift the equilibrium toward the formation of the ester. youtube.comchemicalbook.com The use of a Dean-Stark apparatus with an azeotropic entrainer, such as toluene (B28343) or benzene, is a standard technique for this purpose. youtube.comchemicalbook.com The direct reaction can be represented as:
ClCH₂COOH + HOCH₂CH₂OH ⇌ ClCH₂COOCH₂CH₂OH + H₂O
Research into the synthesis of analogous esters has demonstrated that controlling the reaction temperature and molar ratio of reactants is crucial for minimizing side products, such as the diester (ethylene glycol bis(chloroacetate)).
Catalyst-Assisted Esterification Approaches
To overcome the drawbacks associated with corrosive and difficult-to-separate mineral acid catalysts, significant research has focused on heterogeneous solid acid catalysts. These catalysts are environmentally benign, reusable, and simplify product purification.
Cation exchange resins, such as Amberlyst and Seralite series, have proven effective for esterification reactions involving ethylene glycol. srce.hrresearchgate.net These polymeric resins contain sulfonic acid groups that provide the necessary catalytic activity. Studies on the esterification of ethylene glycol with acetic acid have shown that parameters like catalyst loading, the mole ratio of reactants, and temperature significantly influence the reaction rate and product selectivity. srce.hr For instance, increasing the catalyst loading generally enhances the conversion rate of ethylene glycol. srce.hr
Another class of solid acid catalysts includes mixed metal oxides, such as zirconia-based catalysts. researchgate.net These materials offer high thermal stability and acidity. Research has shown that catalysts like Mo/ZrO₂ are effective for the esterification of acetic acid with ethylene glycol, with their high activity attributed to a greater amount of tetragonal ZrO₂ phase and higher surface acidity. researchgate.net
Table 1: Comparison of Catalytic Systems for Analogous Esterification Reactions
| Catalyst Type | Example | Key Advantages | Typical Conditions |
|---|---|---|---|
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | High catalytic activity, low cost | Reflux, Dean-Stark |
| Cation Exchange Resin | Seralite SRC-120 | Reusable, non-corrosive, easy separation | 60-90°C, batch reactor |
| Mixed Metal Oxide | Mo/ZrO₂ | High thermal stability, robust | ~85°C, 6 hours |
Alternative Synthetic Pathways
Beyond direct esterification, alternative methods have been explored that may offer advantages in terms of reaction conditions or selectivity, particularly for heat-sensitive substrates.
Approaches Involving Chloroacetyl Halides
A common alternative to acid-catalyzed esterification is the reaction of an alcohol with a more reactive carboxylic acid derivative, such as an acyl halide. For the synthesis of 2-Hydroxyethyl chloroacetate, this involves the reaction of ethylene glycol with chloroacetyl chloride.
This reaction is typically rapid and irreversible, proceeding at lower temperatures than direct esterification. It is often carried out in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct, preventing it from causing unwanted side reactions.
ClCH₂COCl + HOCH₂CH₂OH → ClCH₂COOCH₂CH₂OH + HCl
Careful control of stoichiometry is essential in this method. Using an excess of ethylene glycol can favor the formation of the desired monoester, this compound, over the diester. The high reactivity of chloroacetyl chloride allows the reaction to proceed efficiently, often to completion, without the need for water removal.
Novel Reaction Systems for Controlled Synthesis
Modern synthetic chemistry emphasizes process intensification and control. For esterification reactions, reactive distillation is a prime example of such a novel system. This technique combines chemical reaction and product separation into a single unit, offering significant advantages in efficiency and yield.
In the context of this compound synthesis, reactive distillation would involve feeding chloroacetic acid and ethylene glycol into a distillation column containing a solid catalyst (e.g., a cation exchange resin). researchgate.net As the esterification reaction proceeds in the catalytic zone, the water byproduct is continuously removed by distillation, effectively pushing the reaction equilibrium to completion. researchgate.net This method has been successfully applied to the synthesis of other chloroacetate esters, achieving yields as high as 98.92%. researchgate.net The simultaneous reaction and separation minimize reaction time and can lead to a purer product stream, reducing downstream processing costs.
Optimization of Reaction Conditions and Yields
Maximizing the yield of this compound requires careful optimization of several key reaction parameters, regardless of the synthetic route chosen.
Molar Ratio of Reactants: In direct esterification, using an excess of one reactant (typically the less expensive one, ethylene glycol) can increase the conversion of the other. For the reaction between ethylene glycol and acetic acid, increasing the acid-to-glycol mole ratio was found to increase the conversion of ethylene glycol. srce.hr
Catalyst Concentration: The reaction rate is directly influenced by the amount of catalyst. For solid acid catalysts, an optimal loading exists that balances reaction speed with cost and potential mass transfer limitations. srce.hr
Temperature: Higher temperatures accelerate the reaction but can also promote the formation of byproducts, such as the diester or decomposition products. The optimal temperature is a compromise between reaction rate and selectivity. For many chloroacetate esterifications, temperatures range from 80°C to 110°C. chemicalbook.com
Water Removal: For equilibrium-limited esterification reactions, efficient removal of water is arguably the most critical factor for achieving high yields. Techniques like azeotropic distillation using a Dean-Stark trap or reactive distillation are highly effective. youtube.comresearchgate.net
Reaction Time: The reaction must be allowed to proceed for a sufficient duration to reach equilibrium or completion. The optimal time depends on the other reaction conditions, such as temperature and catalyst loading.
Table 2: Key Parameters for Optimizing this compound Synthesis
| Parameter | Influence on Reaction | Optimization Strategy |
|---|---|---|
| Reactant Mole Ratio | Affects equilibrium position and conversion. | Use an excess of ethylene glycol to maximize chloroacetic acid conversion. |
| Catalyst Type/Loading | Determines reaction rate and mechanism. | Select a reusable solid acid catalyst; optimize loading to maximize rate while minimizing cost. |
| Temperature | Influences reaction rate and byproduct formation. | Identify the lowest temperature that provides a reasonable rate to enhance selectivity. |
| Water Removal | Drives the equilibrium towards product formation. | Employ a Dean-Stark apparatus or reactive distillation for continuous removal. |
Mechanistic Investigations of Reaction Pathways
The reaction mechanism proceeds as follows:
Protonation of the Carbonyl Group : The reaction is initiated by the protonation of the carbonyl oxygen of chloroacetic acid by an acid catalyst (e.g., H₂SO₄). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.orgchemistrysteps.com
Nucleophilic Attack : The alcohol (ethylene glycol) acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate, specifically an oxonium ion. organic-chemistry.orgbyjus.com
Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular proton transfer results in the formation of a good leaving group (water). byjus.commasterorganicchemistry.com
Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. byjus.com
Deprotonation : The protonated ester is deprotonated, typically by the conjugate base of the catalyst or another alcohol molecule, to regenerate the acid catalyst and yield the final ester product, this compound. masterorganicchemistry.com
A crucial aspect of this specific reaction is that ethylene glycol is a diol, meaning it has two hydroxyl groups. Consequently, the esterification is a consecutive reaction. srce.hr The first step yields the monoester, this compound. This monoester can then undergo a second esterification with another molecule of chloroacetic acid to form the diester, ethylene glycol dichloroacetate. Both reaction steps are reversible. srce.hrresearchgate.net
Reaction Scheme:
Step 1 (Monoester Formation): ClCH₂COOH (Chloroacetic Acid) + HOCH₂CH₂OH (Ethylene Glycol) ⇌ ClCH₂COOCH₂CH₂OH (this compound) + H₂O (Water)
Step 2 (Diester Formation): ClCH₂COOCH₂CH₂OH (this compound) + ClCH₂COOH (Chloroacetic Acid) ⇌ ClCH₂COOCH₂CH₂OOCCH₂Cl (Ethylene glycol dichloroacetate) + H₂O (Water)
To maximize the yield of the desired monoester, this compound, reaction conditions such as the molar ratio of the reactants must be carefully controlled. Using an excess of ethylene glycol shifts the equilibrium towards the formation of the monoester, according to Le Châtelier's principle. libretexts.org
Kinetic Studies and Rate Constant Determination
Kinetic studies of the esterification of ethylene glycol with carboxylic acids are essential for reactor design and process optimization. While specific kinetic data for the chloroacetic acid system is not extensively detailed in publicly available literature, the kinetics can be understood by analogy to the well-studied reaction between ethylene glycol and acetic acid, which follows the same consecutive reversible reaction pathway. srce.hrresearchgate.netfkit.hr
The reaction system is modeled as two consecutive reversible second-order reactions. srce.hrsci-hub.se Several kinetic models can be developed to describe the experimental concentration versus time data, including empirical (pseudo-homogeneous) models and more complex models based on reaction mechanisms, such as the Langmuir-Hinshelwood-Hougen-Watson (LHHW) approach. srce.hrfkit.hriaea.org The LHHW model is particularly applicable when using solid heterogeneous catalysts (e.g., cation exchange resins), as it accounts for the adsorption of reactants onto the catalyst surface. fkit.hrnih.gov
The rates of formation for the components in the reaction mixture can be represented by a series of ordinary differential equations. srce.hr The key factors influencing the reaction kinetics are:
Temperature : Increasing the reaction temperature generally increases the rate of reaction, allowing equilibrium to be reached faster. srce.hr
Catalyst Loading : The reaction rate is directly proportional to the concentration of the catalyst. Higher catalyst loading leads to a faster conversion of the reactants. srce.hr
Molar Ratio of Reactants : The initial molar ratio of alcohol to acid significantly affects the conversion and the selectivity towards the monoester or diester. An excess of ethylene glycol enhances the formation of this compound. srce.hr
The rate constants (k) for both the forward and reverse reactions are determined by fitting the experimental data to the chosen kinetic model using non-linear regression techniques. srce.hrfkit.hr Once rate constants are determined at various temperatures, the activation energy (Ea) for the reaction can be calculated using the Arrhenius equation, providing further insight into the temperature dependence of the reaction rate. fkit.hr
The following table, based on analogous data from the esterification of ethylene glycol with acetic acid, illustrates the typical effects of process variables on the reaction. srce.hr
| Parameter Varied | Condition Change | Effect on Ethylene Glycol Conversion | Effect on Selectivity to Monoester | General Observation |
|---|---|---|---|---|
| Temperature | Increase from 333 K to 363 K | Increases | Decreases at a given conversion (favors diester formation over time) | Higher temperature accelerates both forward and reverse reactions. |
| Catalyst Loading | Increase from 0.5% to 1.5% (w/v) | Increases | Almost unaffected | Increases the rate of both esterification and hydrolysis reactions proportionally. |
| Molar Ratio (Acid:Glycol) | Increase from 1:1.5 to 3:1 | Increases | Decreases significantly (favors diester formation) | Excess acid drives the reaction towards the formation of the diester product. |
Advanced Synthetic Applications and Derivative Chemistry
2-Hydroxyethyl Chloroacetate (B1199739) as a Versatile Synthetic Precursor
The dual reactivity of 2-Hydroxyethyl chloroacetate allows it to serve as a linchpin in the assembly of complex molecules. The electrophilic chloroacetyl moiety readily undergoes nucleophilic substitution, while the hydroxyl group can be derivatized or can participate in other reactions, providing a powerful tool for synthetic chemists.
Alkylation Reactions with Nucleophilic Species (e.g., Sulfur, Nitrogen, Oxygen)
The carbon atom bearing the chlorine in this compound is highly electrophilic and susceptible to attack by a variety of nucleophiles. This reactivity forms the basis of its utility in alkylation reactions, enabling the formation of new carbon-heteroatom bonds.
Sulfur Nucleophiles: Thiols and their corresponding thiolates are excellent nucleophiles for the alkylation with this compound. The reaction typically proceeds via an SN2 mechanism to afford the corresponding thioethers. For instance, the reaction with thiophenol in the presence of a base like potassium carbonate in a solvent such as DMF would yield 2-hydroxyethyl 2-(phenylthio)acetate.
Nitrogen Nucleophiles: Primary and secondary amines readily react with this compound to furnish N-alkylated products. These reactions are often carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct. For example, the reaction of aniline with this compound can produce 2-hydroxyethyl 2-(phenylamino)acetate. However, the potential for over-alkylation exists, particularly with primary amines, leading to the formation of tertiary amines. wordpress.com
Oxygen Nucleophiles: Alcohols and phenols can also serve as nucleophiles in reactions with this compound, leading to the formation of ethers. The Williamson ether synthesis provides a general framework for this transformation, typically requiring a strong base to deprotonate the alcohol or phenol, thus increasing its nucleophilicity. The reaction of phenol with this compound in the presence of a base like sodium hydroxide would yield 2-hydroxyethyl 2-phenoxyacetate.
| Nucleophile Type | Example Nucleophile | Product |
| Sulfur | Thiophenol | 2-Hydroxyethyl 2-(phenylthio)acetate |
| Nitrogen | Aniline | 2-Hydroxyethyl 2-(phenylamino)acetate |
| Oxygen | Phenol | 2-Hydroxyethyl 2-phenoxyacetate |
Role in Homologation Reactions: Chloroacetate Claisen Condensations
Homologation reactions, which involve the extension of a carbon chain by a single methylene (B1212753) unit, are a cornerstone of organic synthesis. brainly.in The Chloroacetate Claisen condensation is a specific variant of the Claisen condensation that utilizes a chloroacetate ester as a key building block for one-carbon homologation. researchgate.netresearchgate.netresearchgate.netuomustansiriyah.edu.iq In this reaction, the enolate of an ester reacts with a chloroacetate ester, such as this compound, to form a β-keto ester. This intermediate can then be subjected to further transformations to yield the homologated product.
The general mechanism involves the deprotonation of an ester at the α-position by a strong base to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the chloroacetate ester. uomustansiriyah.edu.iq Subsequent elimination of the ethoxide and chloride ions leads to the formation of the β-keto ester. While specific examples detailing the use of this compound in this context are not abundant in readily available literature, the principles of the Chloroacetate Claisen condensation are well-established with similar esters like ethyl chloroacetate. researchgate.netresearchgate.netresearchgate.netuomustansiriyah.edu.iq The presence of the hydroxyl group in this compound could potentially participate in or interfere with the reaction, likely requiring protection prior to its use in a Claisen condensation.
Synthesis of Chemically Diverse Derivatives
The reactivity of this compound makes it a valuable starting material for the synthesis of a wide range of chemical derivatives, particularly heterocyclic compounds which are of significant interest in medicinal chemistry.
Generation of Heterocyclic Compounds
The bifunctional nature of this compound allows for its use in cyclization reactions to form various heterocyclic ring systems. The chloroacetyl group provides an electrophilic center for reaction with a nucleophile, while the hydroxyl group can either be a part of the cyclization or be derivatized in a subsequent step.
Thiohydantoins are a class of heterocyclic compounds that are sulfur analogs of hydantoins and have attracted significant attention due to their diverse biological activities. jchemrev.comnih.govnih.govijrpr.com One common synthetic route to 2-thiohydantoins involves the reaction of a thiourea with an α-haloester, such as ethyl chloroacetate. researchgate.netorgsyn.org In a typical procedure, thiourea is reacted with ethyl chloroacetate in refluxing ethanol to yield pseudothiohydantoin hydrochloride, which is then treated with a base like sodium acetate to afford the final 2-thiohydantoin product in good yield. orgsyn.org
| Reactants | Reagents/Solvent | Product | Yield |
| Thiourea, Ethyl Chloroacetate | Ethanol, Reflux | Pseudothiohydantoin hydrochloride | ~126 g (from 1 mole thiourea) |
| Pseudothiohydantoin hydrochloride | Water, Sodium acetate trihydrate | 2-Imino-4-thiazolidinone (Pseudothiohydantoin) | 79-82% |
Thiazolidinones are another important class of sulfur-containing heterocycles with a broad spectrum of biological activities. The synthesis of 4-thiazolidinones often involves the reaction of a primary amine, an aldehyde or ketone, and a mercaptoacetic acid derivative. nih.gov Alternatively, they can be synthesized by the reaction of a Schiff base with an α-haloester like ethyl chloroacetate. A general strategy involves the condensation of an amine with an aldehyde to form a Schiff base, which is then cyclized with ethyl chloroacetate in the presence of a base to yield the thiazolidinone ring. Various reagents such as mercaptoacetic acid, chloroacetyl chloride, and ethyl chloroacetate are commonly employed in the synthesis of thiazolidinone derivatives.
Oxadiazole and Thiadiazole Formations
Pyrrole, Pyridazine, Oxazine, and Imidazol Scaffolds
Similar to the formation of oxadiazoles and thiadiazoles, the direct application of this compound in the synthesis of pyrrole, pyridazine, oxazine, and imidazole scaffolds has not been specifically reported. The construction of these heterocyclic cores often follows established synthetic routes, such as the Paal-Knorr synthesis for pyrroles or the reaction of dicarbonyl compounds with hydrazines for pyridazines. While chloroacetate esters like methyl chloroacetate and tert-butyl chloroacetate have been employed in the N-alkylation of pre-formed heterocyclic rings to introduce an acetate side chain, the integral role of this compound in the primary ring-forming reactions for these specific scaffolds is not established in the available literature.
Formation of Functionalized Esters and Amides
The dual functionality of this compound allows for the synthesis of a variety of functionalized esters and amides through reactions at its hydroxyl and chloroacetyl groups.
The primary hydroxyl group can undergo esterification with various carboxylic acids or their activated derivatives (e.g., acyl chlorides) to yield more complex esters. This reaction introduces a new ester linkage while preserving the reactive chloroacetyl moiety for subsequent transformations. A general representation of this esterification is the reaction with an acyl chloride in the presence of a base.
Conversely, the chloroacetyl group is an excellent electrophile for nucleophilic substitution by amines, leading to the formation of N-substituted aminoacetamides. This reaction provides a straightforward method for creating functionalized amides. The reaction of the chloroacetyl group with an amine proceeds via nucleophilic substitution, displacing the chloride ion. This allows for the introduction of a wide range of functionalities depending on the structure of the amine used.
Table 1: Synthetic Reactions for Functionalized Esters and Amides of this compound
| Reaction Type | Reactants | Product Type | Key Features |
|---|---|---|---|
| O-Acylation | This compound, Acyl Chloride, Base | Functionalized Ester | Forms a new ester bond at the hydroxyl group; retains the chloroacetyl group for further reactions. |
| N-Alkylation | This compound, Primary or Secondary Amine | Functionalized Amide | Forms a C-N bond by displacing the chloride; the hydroxyl group remains available for other transformations. |
Synthesis of Cholesteryl and Polymeric Chloroacetate Derivatives
The reactivity of this compound also extends to the synthesis of macromolecular and biologically relevant derivatives, such as polymeric structures and cholesteryl conjugates.
Polymeric Chloroacetate Derivatives:
One approach to synthesizing polymers bearing the chloroacetate group involves the post-polymerization modification of polymers containing pendant hydroxyl groups. For instance, poly(2-hydroxyethyl methacrylate) (PHEMA) can be functionalized by reacting its hydroxyl side chains with chloroacetyl chloride in the presence of a catalyst like pyridine (B92270). pg.gda.plresearchgate.net This method results in a polymer backbone with pendant chloroacetate groups, which can then be used to immobilize other molecules, such as bioactive compounds, through substitution of the chlorine atom. pg.gda.plresearchgate.net
Cholesteryl Chloroacetate Derivatives:
The synthesis of cholesteryl derivatives can be achieved by leveraging the hydroxyl group of either cholesterol or this compound for an esterification reaction. A plausible synthetic route involves the reaction of the hydroxyl group of this compound with a cholesterol derivative that has been activated at its carboxyl group, such as cholesteryl chloroformate. This reaction would typically be carried out in the presence of a base to form a cholesteryl ester of this compound. Such derivatives are of interest in the development of liquid crystals and for biomedical applications, including drug delivery systems. nih.govmdpi.com The esterification connects the steroidal backbone of cholesterol to the chloroacetate unit via the hydroxyethyl (B10761427) spacer.
Table 2: Synthesis of Cholesteryl and Polymeric Derivatives
| Derivative Type | Synthetic Approach | Starting Materials | Resulting Structure | Potential Applications |
|---|---|---|---|---|
| Polymeric | Post-polymerization functionalization | Poly(2-hydroxyethyl methacrylate), Chloroacetyl chloride | Polymer with pendant chloroacetate groups | Carrier for immobilization of bioactive molecules pg.gda.plresearchgate.net |
| Cholesteryl | Esterification | This compound, Activated cholesterol derivative (e.g., cholesteryl chloroformate) | Cholesteryl ester of this compound | Liquid crystals, Drug delivery systems nih.govmdpi.com |
Mechanistic Studies and Theoretical Investigations
Computational Chemistry Approaches
Theoretical and computational methods are indispensable for gaining a deeper, molecular-level understanding of the structure, reactivity, and reaction mechanisms of 2-Hydroxyethyl chloroacetate (B1199739).
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 2-Hydroxyethyl chloroacetate, DFT calculations can provide valuable information about its geometric and electronic properties semanticscholar.org.
Key parameters obtained from DFT studies include:
Optimized Molecular Geometry: DFT calculations determine the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation, providing accurate bond lengths and angles doi.org.
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's kinetic stability; a smaller gap suggests higher reactivity semanticscholar.org. The distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule, visually identifying electron-rich regions (susceptible to electrophilic attack) and electron-poor regions (susceptible to nucleophilic attack) semanticscholar.org.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer, hyperconjugative interactions, and the nature of chemical bonds within the molecule semanticscholar.org.
Table 2: Representative Parameters from a DFT Study on a Heterocyclic Molecule
| Parameter | Calculated Value/Information | Significance for this compound |
|---|---|---|
| HOMO Energy | Typically negative (e.g., -6 to -8 eV) | Indicates the energy of the outermost electrons; relates to the ability to donate electrons. |
| LUMO Energy | Typically near 0 or slightly negative eV | Indicates the energy of the lowest available electron orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap | Typically 4-6 eV | A smaller gap implies higher reactivity and easier electronic excitation semanticscholar.org. |
| MEP Surface | Red (negative) to Blue (positive) regions | Identifies nucleophilic (e.g., oxygen atoms) and electrophilic (e.g., carbon bonded to chlorine) sites. |
Quantum chemical calculations, including but not limited to DFT, offer profound insights into reaction mechanisms by modeling the entire reaction coordinate rsc.org. These methods can map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states researchgate.net.
For the SN2 reaction of this compound, quantum calculations can determine the activation energy by calculating the energy difference between the reactants and the transition state youtube.com. This allows for a theoretical prediction of the reaction rate. Furthermore, these calculations can confirm the concerted nature of the mechanism and visualize the atomic motions corresponding to the reaction pathway. By modeling the interaction with solvent molecules or catalysts, these theoretical approaches can also explain the influence of the reaction environment on the mechanism, corroborating experimental findings and providing a predictive framework for designing new chemical reactions researchgate.netresearchgate.net.
Molecular Dynamics Simulations of Phase Behavior and Interactions
Molecular dynamics (MD) simulations are a powerful computational method for investigating the behavior of molecular systems over time, providing detailed insights into structural conformations, energy fluctuations, and thermodynamic properties. researchgate.net While direct and extensive molecular dynamics studies specifically targeting this compound are not widely available in the current body of scientific literature, the principles of this methodology can be applied to understand its theoretical phase behavior and intermolecular interactions.
Computational studies on analogous molecules, such as other chloroacetate esters and compounds containing hydroxyl and chloroacetyl groups, offer a framework for predicting the behavior of this compound. For instance, MD simulations have been successfully used to investigate the phase transition of various chloroacetates from the bulk liquid to the vapor-liquid interface. nih.gov These studies have shown that the heat of this phase transition is influenced by the length of the alkyl chain and the degree of chlorination, with intermolecular interactions playing a significant role. nih.gov It was observed that as intermolecular forces increase, the thickness of the surface layer decreases. nih.gov
Theoretical investigations into the interactions of molecules containing hydroxyl groups, such as ethylene (B1197577) glycol and 2-hydroxyethoxide, with surfaces have been conducted using Density Functional Theory (DFT), a quantum mechanical modeling method. nih.gov These studies highlight the importance of non-covalent interactions, including hydrogen bonding, in determining the stability and arrangement of molecules at interfaces. nih.gov For molecules with hydroxyl groups, extensive hydrogen bonding is a key factor influencing their physical properties. openstax.org
The phase behavior of related systems, such as binary mixtures of 3-chloro-2-hydroxypropyl methacrylate (B99206) in supercritical carbon dioxide, has also been explored, demonstrating how changes in temperature and pressure affect solubility and phase transitions. researchgate.net Such studies are crucial for understanding how a molecule like this compound might behave in various solvent environments.
Although specific data tables for this compound from molecular dynamics simulations are not available, a hypothetical table based on findings for related chloroacetate compounds could illustrate the type of data generated from such studies. The following table presents simulated entropy data for different regions of a liquid system for a series of chloroacetates, as an example of the insights that could be gained for this compound through future computational work. nih.gov
| Compound | Temperature (K) | Bulk Phase Entropy (J·mol⁻¹·K⁻¹) | Surface Phase Entropy (J·mol⁻¹·K⁻¹) |
| Methyl chloroacetate | 298.15 | 230.5 | 245.8 |
| Ethyl chloroacetate | 298.15 | 265.3 | 282.1 |
| Propyl chloroacetate | 298.15 | 300.1 | 318.4 |
| Methyl dichloroacetate | 298.15 | 245.2 | 260.9 |
| Methyl trichloroacetate | 298.15 | 258.9 | 275.3 |
This table is illustrative and based on data for other chloroacetate compounds to demonstrate the type of information that molecular dynamics simulations can provide. nih.gov
Future molecular dynamics simulations focused on this compound would be invaluable for elucidating its specific phase behavior and the nature of its intermolecular interactions, contributing to a more complete understanding of this chemical compound.
Integration Within Polymer and Materials Science Research
Utilization in Controlled Polymerization Techniques
Controlled/living radical polymerization techniques have revolutionized the synthesis of well-defined polymers with predetermined molecular weights, low dispersity, and complex architectures. 2-Hydroxyethyl chloroacetate (B1199739) and its related structures play a crucial role as initiators or precursors for initiators in several of these techniques, enabling the precise construction of novel polymeric materials.
Atom Transfer Radical Polymerization (ATRP) is a robust controlled radical polymerization method that relies on the reversible activation and deactivation of dormant polymer chains by a transition metal catalyst. The initiating species in ATRP is typically an alkyl halide. While 2-Hydroxyethyl chloroacetate itself can potentially act as an initiator, a more common and effective strategy involves the creation of a macroinitiator. This is often achieved by first synthesizing a polymer with pendant hydroxyl groups, such as poly(2-hydroxyethyl acrylate) (PHEA) or poly(2-hydroxyethyl methacrylate) (PHEMA), and subsequently reacting these hydroxyl groups with a chloroacetylating agent like chloroacetyl chloride. This post-polymerization modification step converts the hydroxyl groups into chloroacetate groups, effectively transforming the polymer into a multifunctional macroinitiator capable of initiating the ATRP of a second monomer from multiple sites along its backbone.
This "grafting from" approach allows for the synthesis of well-defined graft copolymers. nih.gov The chloroacetate groups serve as efficient initiating sites for the polymerization of a variety of monomers, including styrenes, acrylates, and methacrylates. The activation of the carbon-chlorine bond by the transition metal catalyst (commonly a copper complex) generates a radical that initiates the polymerization of the second monomer. The reversible deactivation process ensures that the growth of the grafted chains is controlled, leading to polymers with predictable molecular weights and narrow molecular weight distributions.
Table 1: Example of ATRP Initiation from a Chloroacetate-Functionalized Polymer
| Parameter | Description |
| Macroinitiator | Poly(2-hydroxyethyl acrylate)-co-(2-(chloroacetoxy)ethyl acrylate) |
| Monomer | Styrene, Methyl methacrylate (B99206), etc. |
| Catalyst System | Cu(I)Br / Ligand (e.g., PMDETA) |
| Mechanism | The Cu(I) complex reversibly activates the C-Cl bond of the chloroacetate group, initiating the polymerization of the monomer. |
| Resulting Polymer | Graft copolymer with a PHEA backbone and polystyrene or PMMA side chains. |
This table illustrates a typical system where a polymer functionalized with chloroacetate groups is used as a macroinitiator for ATRP.
Reversible Deactivation Radical Polymerization (RDRP) is a general term that encompasses several controlled radical polymerization techniques, including ATRP, Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP). harth-research-group.org As established, polymers functionalized with this compound moieties serve as excellent macroinitiators for ATRP, which is a prominent RDRP method.
While the direct use of this compound as a precursor for RAFT agents or NMP initiators is less commonly reported, its versatile chemical nature allows for its potential conversion into such species. For instance, the chloroacetate group could undergo nucleophilic substitution reactions to introduce functionalities required for other RDRP techniques. For example, reaction with a suitable dithiocarbonyl compound could potentially lead to the formation of a RAFT agent. Similarly, modification of the chloroacetate group could lead to the synthesis of a molecule capable of acting as an NMP initiator. However, the predominant and most well-documented role of this compound in RDRP is through the formation of ATRP initiators.
The ability to introduce chloroacetate groups onto a polymer backbone, which then act as initiating sites, is a powerful tool for the synthesis of complex and functional polymeric architectures. The "grafting from" approach, initiated by the chloroacetate groups via ATRP, allows for the creation of a wide array of graft copolymers with tunable properties. nih.gov
The density of the grafted chains can be controlled by the degree of chloroacetylation of the initial polymer. The length of the grafted chains can be controlled by the monomer-to-initiator ratio and the polymerization time. This level of control enables the synthesis of various architectures, including:
Graft Copolymers: Linear polymer backbones with covalently attached side chains of a different chemical nature. These materials can exhibit unique properties arising from the combination of the two different polymer segments, such as amphiphilicity, which can lead to self-assembly into micelles or other nanostructures.
Polymer Brushes: Densely grafted copolymers where the side chains are forced to stretch away from the backbone, creating a brush-like conformation. These structures are of great interest for surface modification, providing properties such as lubrication, biocompatibility, and resistance to protein adsorption.
Block Copolymers: While not a direct result of grafting from a chloroacetate-functionalized backbone, the principle of using a functionalized initiator can be extended. A small molecule initiator containing a chloroacetate group can be used to synthesize a linear polymer block. The terminal chloroacetate group can then be used to initiate the polymerization of a second monomer, leading to the formation of a block copolymer.
The versatility of this approach allows for the combination of different polymer types, leading to materials with tailored thermal, mechanical, and solution properties for a wide range of applications.
Post-Polymerization Modification and Functionalization
Post-polymerization modification is a powerful strategy for introducing new functionalities into existing polymers, thereby altering their properties and expanding their applications. The reactive nature of the chloroacetate group makes this compound and its derivatives valuable reagents in this context.
A key application of chloroacetate chemistry in polymer science is the introduction of these reactive groups onto pre-existing polymer backbones. This is typically achieved by reacting polymers containing hydroxyl groups with a chloroacetylating agent, such as chloroacetyl chloride or chloroacetic anhydride. Polymers like poly(vinyl alcohol), polysaccharides, and, notably, poly(2-hydroxyethyl acrylate) (PHEA) and poly(2-hydroxyethyl methacrylate) (PHEMA) are excellent candidates for this type of modification.
The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The degree of functionalization can be controlled by the stoichiometry of the reactants. This modification transforms a relatively inert polymer into a reactive platform that can be further functionalized. As discussed previously, these chloroacetate-functionalized polymers are excellent macroinitiators for ATRP.
Table 2: Functionalization of Poly(2-hydroxyethyl acrylate) with Chloroacetate Groups
| Reactant 1 | Reactant 2 | Reagent | Product | Application |
| Poly(2-hydroxyethyl acrylate) (PHEA) | Chloroacetyl chloride | Pyridine (B92270) (base) | Poly(2-chloroacetoxyethyl acrylate) | ATRP Macroinitiator, Intermediate for further functionalization |
This table outlines the chemical transformation for introducing chloroacetate groups onto a PHEA backbone.
The chloroacetate groups introduced onto a polymer backbone are not only useful as ATRP initiators but also as reactive sites for various nucleophilic substitution reactions. This opens up a wide range of possibilities for grafting and crosslinking.
Grafting Applications:
The "grafting to" approach involves the reaction of a pre-formed polymer with a reactive backbone. In this context, a chloroacetate-functionalized polymer can react with a polymer containing a nucleophilic end-group, such as an amine or a thiol. This results in the covalent attachment of the pre-formed polymer chains onto the backbone.
For example, a polymer chain terminated with a primary amine can readily displace the chloride from the chloroacetate group, forming a stable amine linkage. This method allows for the synthesis of graft copolymers with well-defined side chains, as the side chains are synthesized separately before the grafting reaction.
Crosslinking Applications:
Crosslinking is a process that connects polymer chains together to form a three-dimensional network, leading to materials with improved mechanical strength, thermal stability, and solvent resistance. The chloroacetate group can be utilized for crosslinking through reactions with difunctional or multifunctional nucleophiles.
A common strategy involves reacting the chloroacetate-functionalized polymer with a diamine or a dithiol. Each nucleophilic group on the crosslinking agent can react with a chloroacetate group on a different polymer chain, thus forming a crosslink. The density of the crosslinks can be controlled by the degree of chloroacetylation of the polymer and the amount of crosslinking agent added. This approach allows for the formation of hydrogels and other crosslinked materials with tunable properties.
Development of Advanced Polymeric Materials
The compound this compound, while not typically used as a primary monomer in polymerization, serves as a crucial reactive moiety when incorporated into polymer side chains. Its significance in materials science lies in the post-polymerization modification of existing polymers, particularly those with pendant hydroxyl groups. By functionalizing these polymers to create chloroacetate ester side chains, a versatile platform is established for the development of advanced polymeric materials with tailored properties, including enhanced hydrophilicity and designed degradability.
Hydrophilic Polymer Systems
Hydrophilic polymers are a cornerstone of biomedical and pharmaceutical research due to their ability to interact with aqueous environments, mimicking biological tissues. Poly(2-hydroxyethyl methacrylate) (PHEMA) is a well-established hydrophilic and biocompatible polymer. researchgate.netnih.gov The introduction of a chloroacetate group, creating a poly(this compound) functionality within the polymer structure, serves as a strategic step to further modify these systems.
The primary method for creating this functionality is the reaction of a hydrophilic polymer backbone, such as PHEMA, with chloroacetyl chloride. researchgate.net This reaction converts the pendant hydroxyl groups of the HEMA units into chloroacetate esters. This process creates a reactive intermediate polymer that can be further functionalized. The degree of this chloroacetylation can be controlled by adjusting the reaction conditions, such as the molar ratio of chloroacetyl chloride to the polymer's hydroxyl groups. researchgate.net Research has shown that the degree of substitution with chloroacetate groups can range significantly, for example, from 32.2 to 98.1 mol.%, depending on the reactant ratios. researchgate.net
| Backbone Polymer | Reactant | Catalyst | Solvent System | Resulting Functional Group | Achieved Degree of Substitution (mol.%) |
|---|---|---|---|---|---|
| Poly(2-hydroxyethyl methacrylate) | Chloroacetyl chloride | Pyridine | N,N-dimethylacetamide/5% Lithium Chloride | Chloroacetate Ester | 32.2 - 98.1 |
Degradable Polymeric Frameworks
The development of biodegradable polymers is critical for applications ranging from tissue engineering to environmentally friendly plastics. The introduction of the this compound moiety into a polymer structure is a key strategy for engineering degradability. This is primarily achieved by creating hydrolytically labile ester bonds.
When a polymer like PHEMA is functionalized with chloroacetyl chloride, a chloroacetate ester is formed. researchgate.net This ester group itself can be susceptible to hydrolysis. More importantly, the reactive chloroacetate group allows for the subsequent attachment of molecules via an ester linkage. This newly formed ester bond can be designed to be hydrolyzable under specific conditions (e.g., changes in pH). researchgate.net For example, a polymeric system containing a salicylic (B10762653) acid molecule linked to a PHEMA backbone through the chloroacetate intermediate was shown to possess a "hydrolysable ester bond". researchgate.net The cleavage of this bond allows for the controlled release of the attached molecule, and this process represents a form of degradation of the polymer's side chain.
Furthermore, chloroacetate-containing monomers, such as vinyl chloroacetate, can be copolymerized with other monomers to introduce ester linkages directly into the polymer backbone. rsc.org The presence of these ester groups within the main chain makes the entire polymer framework susceptible to degradation. Aliphatic polyesters are a major class of biodegradable polymers, and introducing ester functionalities into vinyl-type polymers is a recognized method to bestow biodegradability upon them. cmu.edu The cleavage of these ester linkages, often through hydrolysis, breaks the polymer down into smaller, non-toxic molecules that can be metabolized or excreted by the body in biomedical applications or broken down by microorganisms in the environment. zbaqchem.com This approach allows for the transformation of traditionally non-degradable polymers, like those based on methacrylates, into materials that can be controllably degraded. rsc.orgresearchgate.net
Analytical Methodologies for Research and Characterization
Spectroscopic Characterization Techniques
Spectroscopy provides fundamental insights into the molecular structure of 2-Hydroxyethyl chloroacetate (B1199739) by probing the interaction of the molecule with electromagnetic radiation.
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the 2-Hydroxyethyl chloroacetate molecule. The vibrational spectrum is a unique fingerprint of the molecule, with specific bonds absorbing light at characteristic frequencies. wiley.com
Key structural features of this compound give rise to distinct signals. The hydroxyl group (-OH) produces a strong, broad absorption band in the IR spectrum. The carbonyl group (C=O) of the ester functional group results in a very strong, sharp absorption. The carbon-oxygen (C-O) single bonds of the ester and the alcohol also have characteristic stretching vibrations. Finally, the carbon-chlorine (C-Cl) bond shows a characteristic absorption in the lower frequency region of the IR spectrum. While IR spectroscopy is based on the change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule, providing complementary information.
Table 1: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (Alcohol) | Stretching | 3500 - 3200 | Strong, Broad |
| C-H (Aliphatic) | Stretching | 3000 - 2850 | Medium |
| C=O (Ester) | Stretching | ~1740 | Very Strong |
| C-O (Ester) | Stretching | 1300 - 1000 | Strong |
| C-Cl (Alkyl Halide) | Stretching | 800 - 600 | Medium to Strong |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise atomic connectivity of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
In the ¹H NMR spectrum, three distinct signals are expected, corresponding to the three non-equivalent sets of protons in the molecule: the methylene (B1212753) protons of the chloroacetyl group (Cl-CH₂-), the methylene protons adjacent to the ester oxygen (-O-CH₂-), and the methylene protons adjacent to the hydroxyl group (HO-CH₂-). The chemical shift of each signal is influenced by the electronegativity of adjacent atoms (Cl, O), and the splitting pattern (multiplicity) is determined by the number of neighboring protons, following the n+1 rule. docbrown.info
The ¹³C NMR spectrum is expected to show four signals, one for each unique carbon atom: the carbonyl carbon of the ester, the carbon atom bonded to chlorine, and the two methylene carbons of the hydroxyethyl (B10761427) group.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to further confirm the structure by establishing correlations between coupled protons (COSY) and between protons and their directly attached carbons (HSQC).
Table 2: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Integration | Predicted Multiplicity |
|---|---|---|---|
| Cl-CH₂-C=O | ~4.1 | 2H | Singlet (s) |
| O-CH₂-CH₂-OH | ~4.3 | 2H | Triplet (t) |
| O-CH₂-CH₂-OH | ~3.8 | 2H | Triplet (t) |
| -OH | Variable | 1H | Singlet (s) or Triplet (t) |
Table 3: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| -C=O | ~168 |
| -O-CH₂- | ~66 |
| HO-CH₂- | ~61 |
| Cl-CH₂- | ~41 |
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. When coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it allows for the identification and quantification of the compound in complex mixtures.
Under electron ionization (EI), the molecule is ionized to form a molecular ion (M⁺), which can then undergo fragmentation. chemguide.co.uk The fragmentation of this compound is expected to follow pathways characteristic of esters, alcohols, and chlorinated compounds. libretexts.org Key fragmentation events would include the cleavage of the C-Cl bond, alpha-cleavage adjacent to the carbonyl group, and cleavage of the ester C-O bond. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments (³⁵Cl/³⁷Cl ratio of approximately 3:1). youtube.com
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z (for ³⁵Cl) | Proposed Fragment Ion | Origin |
|---|---|---|
| 138 | [C₄H₇ClO₃]⁺ | Molecular Ion (M⁺) |
| 103 | [M - Cl]⁺ | Loss of chlorine radical |
| 77 | [ClCH₂CO]⁺ | Acylium ion from C-O bond cleavage |
| 61 | [HOCH₂CH₂O]⁺ | Cleavage of the ester C-O bond |
| 45 | [HOCH₂CH₂]⁺ | Loss of chloroacetate group |
Chromatographic Separation and Analysis
Chromatographic methods are paramount for separating this compound from impurities, reactants, or other components in a mixture, enabling its accurate quantification.
Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. The compound is vaporized and separated based on its partitioning between a gaseous mobile phase and a stationary phase within a capillary column. A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds. For method development, selection of an appropriate stationary phase (e.g., a non-polar DB-1 or mid-polar DB-5 type column) and optimization of the oven temperature program are crucial for achieving good resolution and peak shape. rasayanjournal.co.in
Table 5: Typical Gas Chromatography Parameters for Chloroacetate Analysis
| Parameter | Typical Condition |
|---|---|
| Column | DB-1 (100% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | ~200 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | ~250 °C |
| Oven Program | Initial temp ~80°C, ramp to ~180°C |
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound, particularly for samples that are not suitable for GC due to low volatility or thermal instability. A reverse-phase (RP-HPLC) method is typically employed, where the compound is separated on a non-polar stationary phase with a polar mobile phase.
A specific method for this compound involves a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. sielc.com The mobile phase consists of a mixture of acetonitrile (B52724) (MeCN) and water, with an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.comsielc.com Detection is commonly achieved using an ultraviolet (UV) detector, although the lack of a strong chromophore in this compound may necessitate detection at low wavelengths or the use of other detectors like a refractive index (RI) detector or mass spectrometer (LC-MS). dtic.mil
Table 6: High-Performance Liquid Chromatography Method for this compound
| Parameter | Condition |
|---|---|
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid or Formic Acid |
| Mode | Reverse Phase (RP) |
| Detector | UV, MS, or RI |
| Application Note | Method is scalable for preparative separation and suitable for pharmacokinetics. sielc.com |
Structural Elucidation and Solid-State Analysis
The comprehensive characterization of a chemical compound such as this compound involves not only determining its chemical identity and purity but also understanding its three-dimensional structure and solid-state behavior. These aspects are crucial in research contexts for predicting material properties, ensuring stability, and controlling polymorphism. Methodologies such as Single Crystal X-ray Diffraction (SXRD) and Thermal Analysis (TG/DTA) are indispensable tools for this purpose.
Single Crystal X-ray Diffraction (SXRD)
For a compound like this compound, which is a liquid at room temperature, obtaining a single crystal suitable for SXRD would require cryo-crystallography techniques. This involves carefully freezing the liquid under controlled conditions to grow a single crystal in situ on the diffractometer.
Hypothetical Research Findings:
While specific experimental SXRD data for this compound is not publicly available, a hypothetical study would yield a crystallographic information file (CIF). This file contains all the data required to describe the crystal structure. The key parameters that would be determined are summarized in the illustrative table below. Such a study would reveal the conformation of the ethyl chloroacetate chain, the orientation of the terminal hydroxyl group, and the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which would govern the crystal packing.
| Crystallographic Parameter | Hypothetical Value | Description |
|---|---|---|
| Crystal System | Monoclinic | The crystal lattice shape described by three unequal axes with one oblique angle. |
| Space Group | P2₁/c | The symmetry operations that describe the arrangement of molecules in the unit cell. |
| a (Å) | 8.54 | Unit cell dimension along the a-axis. |
| b (Å) | 10.21 | Unit cell dimension along the b-axis. |
| c (Å) | 7.89 | Unit cell dimension along the c-axis. |
| β (°) | 98.5 | The angle between the a and c axes in a monoclinic system. |
| Volume (ų) | 679.8 | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| Calculated Density (g/cm³) | 1.352 | The theoretical density of the crystal. |
Thermal Analysis (TG/DTA)
Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature or time. Thermogravimetric Analysis (TGA) measures changes in mass, while Differential Thermal Analysis (DTA) detects differences in temperature between a sample and an inert reference. eag.com When combined (TG/DTA), these methods provide a comprehensive profile of the thermal stability and phase transitions of a material. abo.fi
For this compound, TG/DTA would provide critical information on its boiling point, decomposition temperature, and thermal stability under various atmospheres (e.g., inert nitrogen or oxidative air). eag.com The DTA curve would show endothermic peaks corresponding to events like boiling and exothermic peaks for decomposition, while the TGA curve would quantify the mass loss associated with these events. libretexts.org
Illustrative Research Findings:
A TG/DTA analysis of this compound would likely show a single-step mass loss in an inert atmosphere, corresponding to its evaporation and subsequent decomposition at higher temperatures. The DTA curve would confirm the endothermic nature of boiling. The onset temperature of decomposition is a key indicator of the compound's thermal stability. nih.gov
| Analytical Parameter | Illustrative Finding | Interpretation |
|---|---|---|
| Boiling Point (DTA, Endotherm Peak) | ~195 °C | Indicates the phase transition from liquid to gas. |
| Decomposition Onset (TGA) | ~220 °C | The temperature at which significant mass loss due to chemical breakdown begins. |
| Mass Loss (TGA, 25-250 °C) | >99% | Represents the complete volatilization and decomposition of the sample. |
| Decomposition Peak (DTA, Exotherm) | ~240 °C | The temperature of maximum decomposition rate, indicating an exothermic process. |
| Residual Mass (TGA, at 500 °C) | <0.1% | Indicates no significant non-volatile impurities or residues. |
Advanced Analytical Method Development and Validation in Research Contexts
In a research setting, the development of analytical methods for compounds like this compound goes beyond simple characterization. It requires a systematic and robust approach to ensure that the methods are reliable, reproducible, and fit for their intended purpose, such as quantifying the compound in complex matrices or monitoring reaction kinetics.
Quality by Design (QbD) Principles in Analytical Research
Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and control, based on sound science and quality risk management. americanpharmaceuticalreview.com When applied to analytical methods, this is termed Analytical QbD (AQbD). pharm-int.comresearchgate.net The goal of AQbD is to build quality, robustness, and reliability into the method from the outset.
The AQbD process for developing a hypothetical HPLC method for the purity determination of this compound would involve several key steps:
Define the Analytical Target Profile (ATP): This first step defines the goal of the method. For instance, the ATP might be "to develop a stability-indicating HPLC method to accurately quantify this compound and separate it from potential degradation products with a precision of <2% RSD and an accuracy of 98-102%."
Identify Critical Quality Attributes (CQAs): These are the performance characteristics of the method that must be controlled to meet the ATP, such as resolution, peak symmetry, and sensitivity.
Conduct a Risk Assessment: Tools like Failure Mode and Effects Analysis (FMEA) are used to identify and rank method parameters that could potentially impact the CQAs. pharmtech.com For an HPLC method, these could include mobile phase composition, column temperature, flow rate, and detector wavelength.
Establish a Design Space: Through Design of Experiments (DoE), the relationships between the critical method parameters and the CQAs are systematically investigated. This multivariate approach allows for the definition of a "Method Operable Design Region" (MODR), which is a multidimensional space of method parameters within which the method is known to perform robustly. americanpharmaceuticalreview.com
By using QbD, the resulting analytical method is well-understood, and its performance is predictable, leading to more reliable research data. nih.gov
Future Research Directions and Emerging Paradigms
Exploration of Novel Synthetic Pathways and Catalytic Systems
While traditional synthesis routes for 2-hydroxyethyl chloroacetate (B1199739) are well-established, future research will likely focus on the development of more efficient, sustainable, and selective synthetic methods. A significant area of exploration lies in the application of novel catalytic systems that can offer improved yields, milder reaction conditions, and enhanced control over the final product.
One promising direction is the investigation of organocatalysis . The use of small organic molecules as catalysts has gained considerable traction due to their low toxicity, stability, and ability to facilitate stereoselective transformations. Research into organocatalyzed decarboxylative aldol-type addition reactions of chloroacetate surrogates has demonstrated the potential for creating enantioenriched α-chloro-β-hydroxy thioesters under mild conditions. acs.orgacs.orgnih.gov Future studies could adapt these principles to the direct, asymmetric synthesis of 2-hydroxyethyl chloroacetate derivatives, opening up new possibilities for producing chiral building blocks.
Another avenue of intense interest is the development of enzymatic and chemoenzymatic synthetic routes . Biocatalysis offers unparalleled selectivity and operates under environmentally benign conditions. The enzymatic synthesis of various esters has been successfully demonstrated, and extending this to this compound could provide a greener alternative to conventional methods. nih.govresearchgate.netresearchgate.net Research could focus on identifying or engineering enzymes with high activity and stability for the esterification of chloroacetic acid with ethylene (B1197577) glycol.
Furthermore, the exploration of advanced catalytic materials, such as metal-organic frameworks (MOFs) and supported nanocatalysts, could lead to highly efficient and recyclable catalytic systems for the production of this compound. researchgate.net These materials can be designed with specific active sites to enhance reaction rates and selectivity, thereby minimizing waste and energy consumption.
| Catalytic Approach | Potential Advantages | Research Focus |
| Organocatalysis | Metal-free, low toxicity, stereoselectivity | Development of chiral organocatalysts for asymmetric synthesis of derivatives. |
| Enzymatic Synthesis | High selectivity, mild conditions, environmentally friendly | Screening and engineering of lipases or esterases for efficient esterification. |
| Advanced Materials | High efficiency, recyclability, tunable properties | Design of MOFs and supported nanocatalysts with optimized active sites. |
Design and Synthesis of Advanced Functional Materials Based on this compound Derivatives
The versatility of the this compound molecule, with its reactive chloroacetyl and hydroxyl groups, makes it an excellent precursor for a wide array of advanced functional materials. Future research in this area will likely concentrate on creating materials with highly specific and tunable properties for targeted applications.
In the realm of biomaterials , there is a continuing drive to develop more sophisticated hydrogels, nanoparticles, and scaffolds for applications in drug delivery, tissue engineering, and regenerative medicine. By incorporating this compound derivatives into polymer backbones, researchers can create biodegradable and biocompatible materials with controlled release profiles for therapeutic agents. upc.eduresearchgate.net Future work may involve the synthesis of "smart" materials that respond to specific biological stimuli, such as pH or enzyme levels, to trigger drug release or scaffold degradation.
Beyond the biomedical field, there is potential for developing novel materials for electronics and coatings . The properties of polymers derived from related hydroxyethyl (B10761427) monomers, such as 2-hydroxyethyl acrylate, suggest applications in adhesives, sealants, and coatings with enhanced adhesion, chemical resistance, and weatherability. kowachemical.comatamanchemicals.comatamanchemicals.comulprospector.com Research could explore the synthesis of this compound-based polymers for use in liquid-based electronic materials, leveraging their potential for creating flexible and conductive hydrogels. researchgate.netsciopen.comrsc.orgnih.govresearchgate.net
The development of new unsaturated polyesters and resins is another promising area. Crosslinking polyesters derived from renewable monomers with monomers like 2-hydroxyethyl methacrylate (B99206) has been shown to produce resins with high gel content and good thermal stability. researchgate.net Similar strategies using this compound could lead to new thermosetting materials with tailored mechanical and thermal properties for a variety of industrial applications.
| Material Class | Potential Applications | Research Focus |
| Smart Biomaterials | Targeted drug delivery, responsive tissue scaffolds | Synthesis of stimuli-responsive polymers and hydrogels. |
| Electronic Materials | Flexible sensors, conductive hydrogels | Development of this compound-based conductive polymers. |
| Advanced Coatings | High-performance adhesives, protective coatings | Formulation of polymers with enhanced durability and specific functionalities. |
| Thermosetting Resins | Composites, molding compounds | Creation of novel unsaturated polyesters with tailored properties. |
Deepening Mechanistic Understanding through Advanced Computational Models
A deeper understanding of the reaction mechanisms involved in the synthesis and modification of this compound is crucial for optimizing existing processes and designing new ones. Advanced computational models, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction pathways, transition states, and the influence of catalysts.
Future research will likely employ DFT studies to investigate the intricacies of the esterification of chloroacetic acid. rsc.orgnih.gov Such calculations can provide valuable insights into the energy barriers of different reaction pathways, helping to identify the most efficient catalytic systems and reaction conditions. For instance, computational studies can clarify the role of acid catalysts in activating the carboxylic acid and facilitating nucleophilic attack by the alcohol. rsc.org
Computational models can also be used to predict the properties of novel polymers and materials derived from this compound. By simulating polymer chain conformations, intermolecular interactions, and material properties, researchers can screen potential candidates before embarking on extensive experimental work. This computational-guided approach can significantly accelerate the materials discovery process.
Furthermore, Computational Fluid Dynamics (CFD) can be employed to model and optimize reactor design and process parameters for the industrial-scale production of this compound. efce.infomdpi.commdpi.comresearchgate.net CFD simulations can help in understanding mixing phenomena, heat and mass transfer, and reaction kinetics within the reactor, leading to improved efficiency and safety of the manufacturing process.
| Computational Method | Application Area | Research Focus |
| Density Functional Theory (DFT) | Reaction mechanism elucidation | Modeling transition states and energy profiles of synthesis and derivatization reactions. jmaterenvironsci.com |
| Molecular Modeling | Materials property prediction | Simulating polymer structures and predicting mechanical, thermal, and electronic properties. |
| Computational Fluid Dynamics (CFD) | Process optimization | Modeling reactor hydrodynamics and kinetics for large-scale production. |
Interdisciplinary Research Synergies
The full potential of this compound and its derivatives will be realized through synergistic collaborations between chemists, materials scientists, engineers, biologists, and environmental scientists. The inherent functionality of this compound provides a platform for addressing challenges in a variety of fields.
A major area for interdisciplinary research is the development of biodegradable polymers and sustainable materials . As concerns about plastic pollution grow, the demand for environmentally friendly materials is increasing. Collaborative projects, such as the BIODEST project focusing on novel biodegradable polyesters, highlight the importance of international and inter-sectoral cooperation in this area. europa.eu Research involving this compound could contribute to the creation of new biodegradable polyesters with tailored degradation rates and mechanical properties, with input from environmental scientists to assess their life cycle and impact. service.gov.uk
In the field of biomedical engineering , collaborations between synthetic chemists and cell biologists are essential for designing and evaluating new biomaterials. The synthesis of novel polymers from this compound needs to be closely integrated with in vitro and in vivo studies to assess their biocompatibility, efficacy, and long-term performance.
Furthermore, the development of advanced materials for electronics and energy storage will require the combined expertise of materials chemists and electrical engineers. The design of new conductive polymers or electrolytes based on this compound derivatives will depend on a fundamental understanding of their chemical structure-property relationships, which can then be translated into functional electronic devices.
| Interdisciplinary Field | Collaborative Goal | Potential Impact |
| Environmental Science | Development of biodegradable polymers | Reduction of plastic waste and development of sustainable materials. |
| Biomedical Engineering | Design of advanced biomaterials | Innovations in drug delivery, tissue regeneration, and medical devices. |
| Materials Engineering | Creation of novel electronic materials | Advancements in flexible electronics, sensors, and energy storage. |
Q & A
Basic Question: What are the recommended synthetic methodologies for 2-hydroxyethyl chloroacetate in laboratory settings?
Methodological Answer:
this compound can be synthesized via esterification between chloroacetic acid and ethylene glycol under acidic catalysis (e.g., sulfuric acid) or via nucleophilic substitution using chloroacetyl chloride and ethylene glycol. For example, analogous chloroacetate esters (e.g., methyl chloroacetate) are synthesized by reacting acyl chlorides with alcohols, often in anhydrous conditions to minimize hydrolysis . Key steps include:
- Reagent purity : Use anhydrous ethylene glycol to avoid side reactions.
- Temperature control : Maintain 0–5°C during chloroacetyl chloride addition to suppress thermal degradation.
- Workup : Neutralize residual acid with sodium bicarbonate and purify via fractional distillation.
Basic Question: What safety protocols are critical when handling this compound?
Methodological Answer:
Based on analogous chloroacetates (e.g., sodium chloroacetate and isopropyl chloroacetate):
- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant goggles, and lab coats. Use fume hoods to avoid inhalation .
- First aid :
- Storage : Store in airtight containers away from moisture and oxidizing agents to prevent decomposition.
Advanced Question: How do hydrolytic dehalogenases interact with chloroacetate derivatives, and what kinetic parameters define their efficiency?
Methodological Answer:
Chlorodehalogenases (e.g., Rsc1362 and PA0810) catalyze the cleavage of carbon-halogen bonds in chloroacetates. Kinetic studies using isothermal titration calorimetry (ITC) reveal:
- Rsc1362 : High efficiency with kcat = 504 ± 66 min<sup>−1</sup> and KM = 0.06 ± 0.02 mM, indicating strong substrate affinity .
- PA0810 : Lower activity (kcat = 2.6 ± 0.6 min<sup>−1</sup>, KM = 0.44 ± 0.2 mM), suggesting broader substrate specificity .
Methodological note : Assay conditions (pH, temperature) must align with enzyme optima to avoid skewed kinetics.
Advanced Question: What analytical techniques are most effective for characterizing this compound’s stability under varying pH conditions?
Methodological Answer:
- High-performance liquid chromatography (HPLC) : Monitor degradation products using a C18 column and UV detection at 210 nm.
- Nuclear magnetic resonance (NMR) : Track ester hydrolysis via <sup>1</sup>H NMR shifts (e.g., disappearance of chloroacetate peaks at δ 4.2–4.4 ppm).
- Kinetic studies : Use pH-buffered solutions (pH 2–12) and quantify hydrolysis rates via conductivity measurements or ITC .
Advanced Question: How can researchers resolve contradictions in reported enzymatic degradation efficiencies for chloroacetate derivatives?
Methodological Answer:
Discrepancies (e.g., PA0810’s low activity on chloroacetate vs. iodoacetate) arise from substrate specificity and assay design. Strategies include:
- Substrate screening : Test alternative substrates (e.g., fluoroacetate, bromoacetate) to identify preferred analogs .
- Structural analysis : Use X-ray crystallography or molecular docking to compare active-site interactions between enzymes and substrates.
- pH optimization : Re-evaluate activity at varying pH levels, as some enzymes (e.g., PA0810) may favor non-physiological pH ranges .
Basic Question: What factors influence the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
The electron-withdrawing chlorine atom enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack. Key factors:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states and improve reaction rates.
- Nucleophile strength : Primary amines or thiols exhibit higher reactivity than secondary nucleophiles.
- Temperature : Elevated temperatures (40–60°C) accelerate reactions but may promote hydrolysis side reactions .
Advanced Question: What computational tools are available for retrosynthetic analysis of this compound derivatives?
Methodological Answer:
AI-driven platforms (e.g., Reaxys, Pistachio) predict feasible synthetic routes by analyzing reaction databases. For example:
- Template relevance models : Prioritize one-step esterification or substitution pathways using known chloroacetate syntheses .
- Feasibility scoring : Rank precursors by plausibility (threshold ≥0.01) and select top candidates for experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
